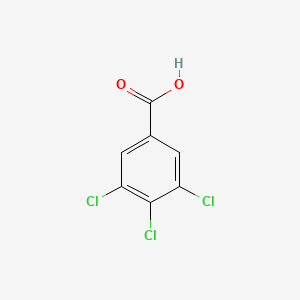

Ácido 3,4,5-triclorobenzoico

Descripción general

Descripción

3,4,5-Trichlorobenzoic acid (3,4,5-TCB) is a halogenated aromatic carboxylic acid. It is a by-product of the chlorination of drinking water, and is a common environmental pollutant. 3,4,5-TCB is a persistent organic pollutant (POP) and has been identified as a health hazard. It is known to be toxic to aquatic life, and is a potential carcinogen.

Aplicaciones Científicas De Investigación

Fotovoltaica orgánica

El 3CBA se ha utilizado en el campo de la Fotovoltaica orgánica (OPV) . La ventaja distintiva del 3CBA sobre otros materiales como PEDOT:PSS y MoO3 es el autoensamblaje in situ del 3CBA, que elimina la necesidad de procesamiento de soluciones separadas, evaporación térmica o recocido térmico . Esto contribuye significativamente a la producción de alto rendimiento de OPV al optimizar el procesamiento de la capa de interfaz del ánodo (AIL) .

Mejora de la eficiencia: Los dispositivos OPV que incorporan PM6, BTP-eC9 y el AIL 3CBA mostraron una eficiencia superior del 18.2% en comparación con los que tienen PEDOT:PSS (17.7%) . Al utilizar un solvente no halogenado, o-xileno, para cumplir con los requisitos de industrialización, los dispositivos alcanzaron una eficiencia excepcional del 18.8%, el valor más alto reportado entre dispositivos con capas de interfaz autoensambladas in situ .

Dispositivos semitransparentes: Además, los dispositivos semitransparentes con 3CBA mostraron valores de PCE y AVT más altos (13.1% y 25.7%) que sus contrapartes de PEDOT:PSS, debido a la débil absorción del AIL 3CBA .

Safety and Hazards

3,4,5-Trichlorobenzoic acid may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Direcciones Futuras

3,4,5-Trichlorobenzoic acid has been used in the field of organic photovoltaics, contributing significantly to the high-throughput production of OPVs by streamlining the AIL processing . The in situ self-assembly of 3,4,5-Trichlorobenzoic acid eliminates the need for separate solution processing, thermal evaporation, or thermal annealing . This could potentially lead to more energy-efficient and streamlined processing in the future .

Mecanismo De Acción

Target of Action

3,4,5-Trichlorobenzoic acid (3CBA) is primarily used as an anode interfacial layer (AIL) material in the field of organic photovoltaics (OPVs) . The primary targets of 3CBA are the anode interface layers, which are typically composed of MoO3 and PEDOT:PSS .

Mode of Action

3CBA interacts with its targets through a process known as in situ self-assembly . This process eliminates the need for separate solution processing, thermal evaporation, or thermal annealing, which are typically required for other AIL materials like MoO3 and PEDOT:PSS . This unique mode of action gives 3CBA a distinct advantage over these materials .

Biochemical Pathways

The in situ self-assembly of 3CBA leads to the formation of an anode interfacial layer in OPV devices . This layer plays a crucial role in the overall efficiency of the devices. OPV devices incorporating PM6, BTP-eC9, and the 3CBA AIL have shown superior efficiency compared to those with PEDOT:PSS .

Result of Action

The use of 3CBA as an AIL material results in significant improvements in the performance of OPV devices. Specifically, devices with 3CBA have shown an efficiency of 18.8%, the highest reported value among devices with in situ self-assembled interface layers . Furthermore, semi-transparent devices with 3CBA displayed higher PCE and AVT values than their PEDOT: PSS counterparts, due to the weak absorption of the 3CBA AIL .

Action Environment

The action of 3CBA is influenced by environmental factors such as temperature and the presence of other materials. For instance, the in situ self-assembly of 3CBA eliminates the need for high-temperature processes that are required for other AIL materials . Additionally, the use of a nonhalogenated solvent, o-xylene, has been shown to further improve the efficiency of devices with 3C

Análisis Bioquímico

Biochemical Properties

3,4,5-Trichlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as glutathione S-transferase and chlorothalonil hydrolytic dehalogenase . These interactions involve the binding of 3,4,5-Trichlorobenzoic acid to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. The compound’s ability to form stable complexes with these enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms.

Cellular Effects

The effects of 3,4,5-Trichlorobenzoic acid on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, 3,4,5-Trichlorobenzoic acid can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 3,4,5-Trichlorobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities Furthermore, 3,4,5-Trichlorobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

The temporal effects of 3,4,5-Trichlorobenzoic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under controlled conditions, but it can degrade when exposed to certain environmental factors . Long-term exposure to 3,4,5-Trichlorobenzoic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3,4,5-Trichlorobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including alterations in liver function and metabolic disturbances. These findings highlight the importance of dosage considerations in the application of 3,4,5-Trichlorobenzoic acid in research and therapeutic settings.

Metabolic Pathways

3,4,5-Trichlorobenzoic acid is involved in several metabolic pathways, including those related to its degradation and biotransformation . The compound interacts with enzymes such as glutathione S-transferase, which catalyzes its conjugation with glutathione, leading to its detoxification and excretion. Additionally, 3,4,5-Trichlorobenzoic acid can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3,4,5-Trichlorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. Understanding the transport mechanisms of 3,4,5-Trichlorobenzoic acid is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3,4,5-Trichlorobenzoic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, 3,4,5-Trichlorobenzoic acid may localize to the mitochondria, influencing mitochondrial function and energy production.

Propiedades

IUPAC Name |

3,4,5-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUICNRYLHKQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075333 | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51-39-8 | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

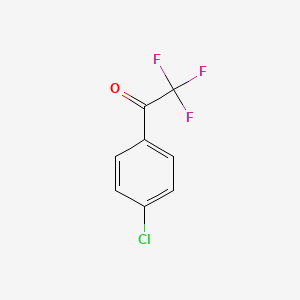

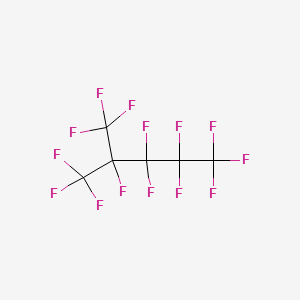

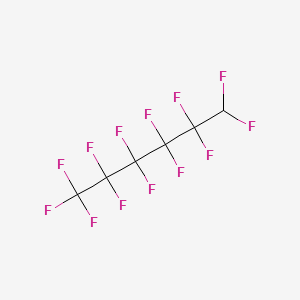

Feasible Synthetic Routes

Q & A

Q1: What happens to 3,4,5-Trichlorobenzoic acid after sludge compost is added to soil?

A1: The fate of 3,4,5-TCB in soil depends on the soil type. Studies show that degradation of 3,4,5-TCB occurs more rapidly in regosol compared to andosol []. This difference is likely due to the stronger sorption capacity of andosol, which can bind the compound more tightly, making it less available for degradation. Additionally, the free acid form of 3,4,5-TCB degrades more easily than its conjugate form [].

Q2: Can 3,4,5-Trichlorobenzoic acid be used in organic photovoltaic devices?

A2: Yes, recent research highlights the potential of 3,4,5-TCB as an anode interface layer (AIL) material in organic photovoltaics (OPVs) []. The key advantage of 3,4,5-TCB lies in its ability to self-assemble in situ, eliminating the need for separate processing steps like thermal evaporation or annealing required for other AIL materials []. This property simplifies device fabrication and potentially makes it more cost-effective.

Q3: How does the performance of 3,4,5-Trichlorobenzoic acid as an AIL compare to conventional materials?

A3: Studies show that OPVs using 3,4,5-TCB as the AIL achieve comparable and even superior efficiencies to those using conventional materials like PEDOT:PSS []. For instance, PM6:BTP-eC9 based OPVs with a 3,4,5-TCB AIL demonstrated an impressive 18.2% efficiency, surpassing the 17.7% efficiency achieved with PEDOT:PSS []. Notably, this performance was achieved without the need for high-temperature processing, showcasing the potential of 3,4,5-TCB for simplified and efficient OPV fabrication.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)